molecular formula C26H25N5O4S B15238602 4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B15238602
M. Wt: 503.6 g/mol
InChI Key: GCATZGBASKYPAO-UHFFFAOYSA-N
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Description

4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenylureido group, and a dimethylpyrimidinyl group attached to a benzenesulfonamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Benzyloxyphenyl Isocyanate: This intermediate is synthesized by reacting benzyloxyphenylamine with phosgene under controlled conditions.

    Formation of Phenylureido Intermediate: The benzyloxyphenyl isocyanate is then reacted with an appropriate amine to form the phenylureido intermediate.

    Coupling with Dimethylpyrimidinyl Benzenesulfonamide: The final step involves coupling the phenylureido intermediate with 4,6-dimethylpyrimidin-2-yl benzenesulfonamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzyloxy and phenylureido groups are likely involved in binding to active sites of enzymes or receptors, while the dimethylpyrimidinyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A closely related compound with similar structural features.

    4-(3-(4-(Methoxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A compound with a methoxy group instead of a benzyloxy group.

    4-(3-(4-(Ethoxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A compound with an ethoxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The benzyloxy group, in particular, may enhance the compound’s ability to interact with certain molecular targets, making it a valuable tool in scientific research and potential pharmaceutical development.

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-phenylmethoxyphenyl)urea

InChI

InChI=1S/C26H25N5O4S/c1-18-16-19(2)28-25(27-18)31-36(33,34)24-14-10-22(11-15-24)30-26(32)29-21-8-12-23(13-9-21)35-17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3,(H,27,28,31)(H2,29,30,32)

InChI Key

GCATZGBASKYPAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

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